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Compound of Interest

Compound Name: 4-Iodoquinazoline

CAS No.: 630067-18-4

Cat. No.: B1335914

Get Quote

Executive Summary
4-Iodoquinazoline is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a

precursor for constructing pharmacologically active agents, particularly EGFR inhibitors and

other kinase-targeting small molecules. Its reactivity is dominated by the labile C-I bond at the

C4 position, making it an excellent electrophile for palladium-catalyzed cross-couplings

(Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (

).

However, its utility is frequently bottlenecked by solubility challenges. As a lipophilic, nitrogen-

containing heterocycle, 4-iodoquinazoline exhibits a distinct solubility profile that dictates

solvent selection for synthesis, purification, and biological assay formulation. This guide

provides a comprehensive analysis of its solubility landscape, grounded in physicochemical

principles and experimental best practices.[1]
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Understanding the solubility of 4-iodoquinazoline requires analyzing its molecular

architecture. The quinazoline core is planar and aromatic, while the iodine atom is large,

polarizable, and lipophilic.

Property Value / Characteristic Impact on Solubility

Molecular Structure
Fused benzene-pyrimidine ring

with C4-Iodine

Planarity encourages

-

stacking, potentially reducing

solubility in non-aromatic

solvents.

Lipophilicity (LogP) ~2.5 – 3.0 (Predicted)

Indicates preference for

organic solvents over aqueous

media. High permeability but

low water solubility.

H-Bond Potential
2 Acceptors (N1, N3), 0

Donors

Soluble in protic solvents

(alcohols) via H-bond

acceptance, but lacks self-

solvating H-bond donor

capability.

Polarizability High (due to Iodine)

Enhances solubility in

chlorinated solvents (DCM,

Chloroform) and aromatic

solvents (Toluene).

Stability Light & Moisture Sensitive

Critical: Solutions in

DMSO/DMF may degrade over

time; C-I bond is photolabile.

Solubility Landscape: Solvent Tier List
The following classification is derived from empirical trends of 4-haloquinazolines and general

"like-dissolves-like" principles.
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Tier 1: High Solubility (Primary Reaction Solvents)
Best for: Stock solutions, homogeneous reactions, and library storage.

Solvents: Dimethyl sulfoxide (DMSO),

-Dimethylformamide (DMF),

-Dimethylacetamide (DMAc).

Mechanism: These polar aprotic solvents effectively disrupt the crystal lattice dipole

interactions without relying on hydrogen bond donation. They solvate the polarizable iodine

and the nitrogen lone pairs.

Operational Note: 4-Iodoquinazoline is typically soluble at >50 mg/mL in DMSO. However,

nucleophilic attack by the solvent (e.g., DMSO decomposition at high temp) is a risk during

prolonged heating.

Tier 2: Moderate to Good Solubility (Processing &
Workup)
Best for: Extractions, chromatography, and low-temperature reactions.

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc),

Chloroform (

).

Mechanism:

DCM/Chloroform: Excellent solvation of the "soft" iodine atom due to polarizability match.

THF: Good general solvent; coordinates well with metal catalysts used in coupling

reactions involving 4-iodoquinazoline.

Operational Note: DCM is the standard solvent for extracting this compound from aqueous

reaction quenches.
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Tier 3: Temperature-Dependent Solubility
(Crystallization)
Best for: Purification via recrystallization.

Solvents: Methanol (MeOH), Ethanol (EtOH), Acetonitrile (MeCN), Isopropanol (IPA).

Mechanism: At room temperature, solubility is often moderate (1–10 mg/mL). Upon heating

to reflux, solubility increases dramatically, allowing for effective recrystallization upon cooling.

Operational Note: Acetonitrile is preferred for HPLC analysis. Alcohols are viable for

reactions but can act as nucleophiles at high temperatures if the iodine is highly activated.

Tier 4: Poor Solubility (Anti-Solvents)
Best for: Precipitation and trituration.

Solvents: Water, Hexanes, Diethyl Ether, Pentane.

Mechanism: The high lattice energy and lipophilicity of 4-iodoquinazoline prevent

dissolution in highly polar (water) or highly non-polar (alkane) media.

Operational Note: Hexanes are excellent for precipitating the product from a minimal volume

of DCM or EtOAc.

Visualizing Solvent Selection
The following decision tree guides the researcher to the optimal solvent based on the intended

experimental outcome.
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Start: Intended Application

Chemical Synthesis Extraction / Purification Analysis (HPLC/NMR)

Pd-Catalyzed Coupling
(Suzuki/Sonogashira) Nucleophilic Substitution Recrystallization Liquid-Liquid Extraction Select: DMSO-d6 (NMR)

or MeCN/Water (HPLC)

Select: THF or Dioxane
(Degas thoroughly)

Select: IPA or n-Butanol
(Promotes precipitation)

Select: MeCN (Reflux)
Cool to 0°C

Select: DCM or EtOAc
(Wash w/ Brine)

Click to download full resolution via product page

Figure 1: Solvent Selection Decision Tree for 4-Iodoquinazoline workflows.

Experimental Protocol: Gravimetric Solubility
Determination
Since batch-to-batch purity variations (e.g., presence of 4-chloro or 4-hydroxy impurities) can

alter solubility, it is critical to determine the exact solubility for your specific lot.

Methodology: Saturation Shake-Flask
Objective: Determine the equilibrium solubility (

) of 4-iodoquinazoline in a target solvent at 25°C.

Reagents:

4-Iodoquinazoline (Solid, >97% purity)
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Target Solvent (HPLC Grade)

0.45 µm PTFE Syringe Filter (Nylon filters may bind nitrogen heterocycles)

Workflow:

Supersaturation: Add excess 4-iodoquinazoline solid to 2.0 mL of the target solvent in a

glass vial. Ensure visible solid remains at the bottom.

Equilibration: Agitate the vial at 25°C for 24 hours.

Tip: Protect from light using aluminum foil to prevent iodine liberation.

Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or allow to settle for 1 hour.

Filtration: Draw the supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed

vial (

).

Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) until a constant mass is

achieved (

).

Calculation:

1. Supersaturate
(Add Excess Solid)

2. Agitate
(24h, 25°C, Dark)

3. Filter
(0.45µm PTFE)

4. Evaporate
(Dry to constant wt)

5. Calculate
(mg/mL)

Click to download full resolution via product page

Figure 2: Workflow for Gravimetric Solubility Determination.

Critical Application Notes
Stability in Solution
4-Iodoquinazoline contains a weak C-I bond.
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Light Sensitivity: Solutions in clear glass exposed to ambient light will turn yellow/brown over

time, indicating the release of elemental iodine (

). Always store stock solutions in amber vials.

Nucleophilic Solvents: Avoid storing in methanol or ethanol for extended periods (>24h) at

room temperature, as slow solvolysis to 4-methoxyquinazoline or 4-ethoxyquinazoline can

occur, especially if traces of acid/base are present.

Reaction Solvent Effects[2][3]
Suzuki-Miyaura Coupling: While DMF is a good solvent for solubility, it can poison certain Pd

catalysts. A mixture of DME (Dimethoxyethane) or Toluene/Water is often superior, even if

the starting material is only partially soluble initially (it will dissolve as the reaction

progresses).

Lithiation: If performing lithium-halogen exchange (rare for C4-iodo, but possible), THF or 2-

MeTHF must be used. DCM is incompatible with organolithiums.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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